1-(4-chlorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide
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Description
1-(4-chlorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C23H23ClN2O3 and its molecular weight is 410.9. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Crystal Structure
- Docking Studies and Crystal Structure Analysis : Research on tetrazole derivatives, including compounds with chlorophenyl and methoxyphenyl groups, involved X-ray crystallography and molecular docking to understand their orientation and interactions within the cyclooxygenase-2 enzyme, suggesting their potential as COX-2 inhibitors (Al-Hourani et al., 2015).
Herbicidal Activity
- Synthesis and Herbicidal Activity : A study on the synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates demonstrated these compounds' efficacy as herbicidal inhibitors, showing significant activity even at low doses, highlighting a novel class of herbicides (Wang et al., 2004).
Antimicrobial Activities
- Antimicrobial Activities of Triazole Derivatives : Novel 1,2,4-triazole derivatives were synthesized and found to possess good or moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Pharmacological Evaluation
- Pharmacological Evaluation of Pyrazolines : A study synthesized pyrazolines-based thiazolidin-4-one derivatives and evaluated them for their antimicrobial activity. These compounds exhibited significant antibacterial and antifungal activities, suggesting their potential in pharmaceutical applications (Patel et al., 2013).
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c1-28-20-6-4-5-16(13-20)21-14-19(26-29-21)15-25-22(27)23(11-2-3-12-23)17-7-9-18(24)10-8-17/h4-10,13-14H,2-3,11-12,15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQFLGZBQJULLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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